4-Ethyl-1H-imidazole-1,2-diamine

Medicinal Chemistry Physicochemical Property Optimization ADME

4-Ethyl-1H-imidazole-1,2-diamine (CAS 694432-04-7) is a heterocyclic small molecule (C5H10N4, MW 126.16 g/mol) belonging to the 1,2-diaminoimidazole class. It features an ethyl substituent at the 4-position of the imidazole ring and primary amino groups at both N1 and N2 positions.

Molecular Formula C5H10N4
Molecular Weight 126.16 g/mol
Cat. No. B13105323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-1H-imidazole-1,2-diamine
Molecular FormulaC5H10N4
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCCC1=CN(C(=N1)N)N
InChIInChI=1S/C5H10N4/c1-2-4-3-9(7)5(6)8-4/h3H,2,7H2,1H3,(H2,6,8)
InChIKeyPMIOCMGGLCLUGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-1H-imidazole-1,2-diamine: A Compact C5-Substituted 1,2-Diaminoimidazole Building Block for Medicinal Chemistry and Coordination Applications


4-Ethyl-1H-imidazole-1,2-diamine (CAS 694432-04-7) is a heterocyclic small molecule (C5H10N4, MW 126.16 g/mol) belonging to the 1,2-diaminoimidazole class. It features an ethyl substituent at the 4-position of the imidazole ring and primary amino groups at both N1 and N2 positions . The compound is catalogued as a research-grade building block by multiple commercial suppliers and is primarily positioned for use in pharmaceutical intermediate synthesis, coordination chemistry as a bidentate ligand, and materials science applications . Its predicted physicochemical profile includes a density of 1.4±0.1 g/cm³, a boiling point of 344.0±35.0 °C at 760 mmHg, and a computed LogP of approximately 0.01–0.3, indicating modest lipophilicity relative to aryl-substituted analogs .

Why 4-Ethyl-1H-imidazole-1,2-diamine Cannot Be Replaced by Other Imidazole Diamines or Simple Alkylimidazoles Without Altering Molecular Properties


Within the 1,2-diaminoimidazole family, the identity of the 4-position substituent fundamentally governs lipophilicity, steric profile, hydrogen-bonding capacity, and synthetic derivatization potential. The 4-ethyl analog occupies a distinct property space: it is significantly less lipophilic (LogP ~0.01–0.3) than 4-phenyl-1H-imidazole-1,2-diamine (LogP ~1.36–1.67) , yet more lipophilic than the unsubstituted parent 1H-imidazole-1,2-diamine (LogP predicted below zero, higher aqueous solubility ~14 g/L) . It also differs fundamentally from simple alkylimidazoles such as 4-ethyl-1H-imidazole (CAS 19141-85-6) and histamine, which lack the N1-amino group and therefore cannot serve as 1,2-dinucleophilic synthons for fused heterocycle construction or as bidentate N,N-chelating ligands . Substituting any of these analogs without re-optimizing reaction conditions or biological target engagement parameters would alter solubility, metal-binding geometry, and downstream synthetic outcomes.

Quantitative Differentiation Evidence: 4-Ethyl-1H-imidazole-1,2-diamine Versus Closest Structural Analogs


Lipophilicity (LogP) Reduction of Over 1 Log Unit Compared to 4-Phenyl Analog Enables Distinct Solubility and Permeability Profile

The computed LogP of 4-ethyl-1H-imidazole-1,2-diamine is 0.01 (ChemSrc) to 0.3 (XLogP3, Smolecule), compared to 1.357–1.672 for 4-phenyl-1H-imidazole-1,2-diamine . This difference of approximately 1.0–1.6 log units translates to a predicted ~10- to 40-fold lower octanol-water partition coefficient, indicating substantially higher aqueous solubility and lower membrane permeability for the ethyl analog. For procurement decisions in lead optimization programs where moderate lipophilicity is desired (e.g., CNS drug discovery with favorable LogP 0–3 range), the ethyl analog provides a distinct starting point versus the more lipophilic phenyl congener.

Medicinal Chemistry Physicochemical Property Optimization ADME

Boiling Point Differential of Over 110 °C Versus 4-Phenyl Analog Indicates Significantly Higher Volatility and Distinct Purification Requirements

The predicted boiling point of 4-ethyl-1H-imidazole-1,2-diamine is 344.0±35.0 °C at 760 mmHg, compared to 456.6±38.0 °C for 4-phenyl-1H-imidazole-1,2-diamine, a difference of approximately 112.6 °C . This substantial difference in volatility has practical implications for purification strategy selection (distillation vs. chromatography vs. crystallization), solvent removal protocols, and thermal stability assessment during scale-up. The ethyl analog also has a lower flash point (161.8±25.9 °C vs. 229.9±26.8 °C), affecting safe handling classifications.

Process Chemistry Purification Scale-up

Ethyl Substituent Provides Reduced Steric Bulk and Greater Conformational Flexibility Versus 4-Phenyl Analog, Impacting Target Binding and Synthetic Derivatization

The 4-ethyl group (MW increment +29 Da vs. unsubstituted) presents a smaller steric profile compared to the 4-phenyl group (MW increment +77 Da). Vendor technical descriptions explicitly note that 'the ethyl group is less bulky and more flexible than the phenyl group, potentially affecting its interactions with biological targets' . The molecular weight difference is substantial: 126.16 g/mol for the ethyl analog versus 174.20 g/mol for the phenyl analog (a 38% increase). This lighter scaffold may be advantageous in fragment-based drug discovery where lower molecular weight starting points are preferred, or in coordination chemistry where steric accessibility around the metal center is critical for catalysis .

Structure-Based Drug Design Synthetic Chemistry Ligand Design

Unique 1,2-Diamino Functionality Distinguishes from Simple 4-Ethylimidazole and Histamine: Bidentate Coordination and Dual-Nucleophilic Reactivity

Unlike 4-ethyl-1H-imidazole (CAS 19141-85-6, MW 96.13, C5H8N2), which lacks the N1-amino group, 4-ethyl-1H-imidazole-1,2-diamine possesses two adjacent amino functionalities capable of acting as a 1,2-dinucleophilic synthon for constructing fused heterocyclic systems such as imidazo[1,2-b][1,2,4]triazines and imidazo[1,5-b]pyridazines [1]. This property is extensively exploited in the broader 1,2-diaminoimidazole literature for synthesizing polyazaheterocyclic systems [2]. Similarly, unlike histamine (4-(2-aminoethyl)imidazole), which has the amino group on a flexible ethyl linker, the N1 and N2 amino groups in 4-ethyl-1H-imidazole-1,2-diamine are directly attached to the imidazole ring, enabling distinct chelation geometry and electronic properties as a bidentate ligand for transition metals .

Coordination Chemistry Heterocyclic Synthesis Catalysis

Predicted pKa and Hydrogen Bond Donor/Acceptor Profile Positions the Ethyl Analog in a Distinct Chemical Space for Supramolecular Recognition

4-Ethyl-1H-imidazole-1,2-diamine contains 2 hydrogen bond donors (the two -NH2 groups) and 3 hydrogen bond acceptors (imidazole ring nitrogens plus amino lone pairs), with a topological polar surface area predicted to be in the range of approximately 70–80 Ų . In contrast, 4-ethyl-1H-imidazole has only 1 H-bond donor and 1 H-bond acceptor. The unsubstituted parent 1H-imidazole-1,2-diamine has higher density (1.61±0.1 g/cm³) and a lower molecular weight (98.11 g/mol), predicting significantly different crystal packing and solubility behavior (reported solubility ~14 g/L in water) . The pKa of the structurally related 4-phenyl analog is predicted at 5.70±0.10, suggesting the imidazole core is weakly basic; the ethyl analog is expected to have a comparable pKa, enabling pH-dependent protonation in physiological and catalytic contexts.

Supramolecular Chemistry Molecular Recognition Crystal Engineering

Evidence-Based Application Scenarios: Where 4-Ethyl-1H-imidazole-1,2-diamine Offers Selection Advantages Over Analogs


Fragment-Based Drug Discovery Requiring a Low-MW, Moderately Lipophilic Imidazole Scaffold with Dual Hydrogen-Bonding Capacity

With a molecular weight of 126.16 g/mol and a LogP of 0.01–0.3, 4-ethyl-1H-imidazole-1,2-diamine fits within fragment-like chemical space (MW < 300, ClogP ≤ 3) while offering two hydrogen bond donors and three acceptors for target engagement. Compared to the 4-phenyl analog (MW 174.20, LogP 1.36–1.67), the ethyl derivative provides a 38% lower mass and over 1 log unit lower lipophilicity, which are both favorable starting parameters under fragment-based lead generation (FBLG) guidelines . The dual amino groups also provide two orthogonal vectors for chemical elaboration, enabling efficient fragment growing or linking strategies.

Synthesis of Fused Imidazo-Heterocycles via Regioselective 1,2-Dinucleophilic Cyclocondensation

The 1,2-diamino motif in 4-ethyl-1H-imidazole-1,2-diamine enables regioselective annulation reactions with ethoxymethylene compounds (e.g., ethoxymethylenemalononitrile, ethyl ethoxymethylenecyanoacetate) to construct imidazo[1,5-b]pyridazine and imidazo[1,2-b][1,2,4]triazine scaffolds [1]. This reactivity is not accessible from 4-ethyl-1H-imidazole (which lacks the N1-amino group) or from histamine (where the amino group is on a flexible side chain). For laboratories procuring a starting material for heterocyclic library synthesis, the 4-ethyl-1,2-diaminoimidazole scaffold uniquely combines the 1,2-dinucleophilic reactivity with the modest steric demand of the ethyl group, facilitating cyclization without the steric hindrance that a 4-phenyl substituent would impose.

Coordination Chemistry and Catalysis: Bidentate N,N-Ligand with Tunable Steric Environment

4-Ethyl-1H-imidazole-1,2-diamine can function as a bidentate N,N-chelating ligand through its N1-amino and endocyclic N3 (imidazole) nitrogens, forming five-membered metallacycles with transition metals . The ethyl substituent at the 4-position provides a steric and electronic perturbation that is intermediate between the unsubstituted parent (minimal steric bulk, highest density 1.61 g/cm³, highest aqueous solubility ~14 g/L) and the 4-phenyl analog (maximum steric bulk, lowest predicted solubility). This positions the ethyl analog as a candidate ligand for homogeneous catalysis where some steric shielding of the metal center is desired without the excessive bulk that could impede substrate approach or reduce catalytic turnover.

Physicochemical Reference Standard for Computational QSAR/QSPR Model Development in 1,2-Diaminoimidazole Series

The availability of computed (and partially predicted) physicochemical parameters for 4-ethyl-1H-imidazole-1,2-diamine (density 1.4±0.1 g/cm³, BP 344.0±35.0 °C, LogP 0.01–0.3, exact mass 126.090546) alongside data for the 4-phenyl analog (density 1.34±0.1 g/cm³, BP 456.6±38.0 °C, LogP 1.357–1.672) and the unsubstituted parent (density 1.61±0.1 g/cm³, solubility ~14 g/L) provides a three-point calibration set for building or validating quantitative structure-property relationship (QSPR) models . The ethyl analog fills a critical gap in this series: it is the only member with a small aliphatic substituent, enabling interpolation between H and phenyl extremes in substituent parameter space.

Quote Request

Request a Quote for 4-Ethyl-1H-imidazole-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.